3-{[1-(5-Fluoro-1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole
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Overview
Description
3-{[1-(5-Fluoro-1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole is a useful research compound. Its molecular formula is C15H12FN3O2S2 and its molecular weight is 349.4. The purity is usually 95%.
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Scientific Research Applications
Organic Electronics and Photovoltaics
Studies have shown that incorporating heterocyclic units such as thiophene, benzothiadiazole, and their fluorinated derivatives into organic electronic materials can significantly enhance their optoelectronic properties. These materials are crucial in the development of organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs), where they function as strong electron donors or acceptors to improve device performance. For instance, polymers bearing benzothiadiazole units have been designed to exhibit high power conversion efficiencies in solar cells and enhanced electrochromic properties, indicating their potential in energy conversion and storage applications (Karaman et al., 2021); (Wu & Li, 2016).
Electrochromic Devices
The synthesis and characterization of novel polymers incorporating thiadiazole and related heterocycles have been explored for their application in electrochromic devices (ECDs). These polymers show promising electrochromic properties, including reversible color change and high coloration efficiency, making them suitable for applications in smart windows, displays, and low-energy-consuming screens. The ability of these materials to change color rapidly in response to an electric stimulus can be attributed to the unique electronic structure of the thiadiazole derivatives (Shen et al., 2010); (Ming et al., 2015).
Organic Semiconductors
The development of organic semiconductors using benzothiadiazole and thiophene derivatives has led to the creation of materials with low band gaps and high charge mobility. These materials are crucial for the fabrication of high-performance organic field-effect transistors (OFETs) and OPVs. The design and synthesis of these compounds involve careful manipulation of the donor-acceptor interactions to achieve the desired electronic and optical properties for efficient charge transport (Sonar et al., 2013).
Fluorescent Materials and Chemiluminescence
Certain benzothiadiazole derivatives exhibit strong fluorescence and electrogenerated chemiluminescence (ECL), making them suitable for applications in sensing, imaging, and as active components in light-emitting devices. The fluorescence and ECL properties of these materials can be attributed to the unique electronic structure of the thiadiazole core, which allows for efficient emission of light upon excitation. The development of these fluorescent materials opens up new avenues for their application in bioimaging and analytical chemistry (Shi et al., 2016).
Future Directions
Thiophene-based analogs continue to be a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity . They are remarkably effective compounds with respect to their biological and physiological functions . Therefore, it’s expected that future research will continue to explore the potential of these compounds in various therapeutic applications.
Mechanism of Action
Target of Action
The compound contains a thiophene ring, which is a common structural motif in many biologically active compounds . Thiophene derivatives have been reported to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Properties
IUPAC Name |
(5-fluoro-1-benzothiophen-2-yl)-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O2S2/c16-10-1-2-12-9(5-10)6-13(22-12)15(20)19-4-3-11(8-19)21-14-7-17-23-18-14/h1-2,5-7,11H,3-4,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STOWNGJEKGDLRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NSN=C2)C(=O)C3=CC4=C(S3)C=CC(=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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